molecular formula C17H17NO2S B11735486 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one

1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B11735486
M. Wt: 299.4 g/mol
InChI Key: UWBIWRHHQPOMFM-UHFFFAOYSA-N
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Description

1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one is an organic compound with the molecular formula C17H17NO2S. It is a member of the chalcone family, which is characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(benzenesulfinyl)benzaldehyde and 3-(dimethylamino)acetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction mixture is stirred at room temperature until the desired product precipitates out .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization from hot methanol .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

  • (E)-1-(4-aminophenyl)-3-(p-tolyl)prop-2-en-1-one
  • (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Comparison: 1-[4-(Benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

1-[4-(benzenesulfinyl)phenyl]-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C17H17NO2S/c1-18(2)13-12-17(19)14-8-10-16(11-9-14)21(20)15-6-4-3-5-7-15/h3-13H,1-2H3

InChI Key

UWBIWRHHQPOMFM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2

Origin of Product

United States

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